

LysoTracker Yellow HCK-123 accumulation in acidic organelles

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Compound of Interest

Compound Name: *LysoTracker Yellow HCK 123*

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An In-depth Technical Guide to LysoTracker Yellow HCK-123 Accumulation in Acidic Organelles

Introduction

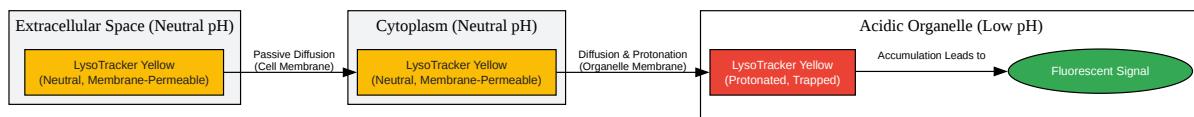
LysoTracker Yellow HCK-123 is a cell-permeable fluorescent probe designed for labeling and tracking acidic organelles in live cells.^{[1][2]} As a member of the LysoTracker family of dyes, it is a valuable tool for researchers studying the dynamics, biosynthesis, and pathogenesis of lysosomes and other acidic compartments.^{[3][4]} Its utility spans various research areas, including autophagy, lysosomal storage diseases, and cellular drug uptake.^{[1][5]}

The probe consists of a fluorophore linked to a weakly basic amine group.^{[1][6]} This chemical structure is central to its mechanism of selective accumulation. The dye is highly selective for acidic organelles and is effective at nanomolar concentrations, allowing for sensitive and specific one-step staining of live cells without the need for antibodies.^{[1][7][8]}

Core Mechanism of Action

The selective accumulation of LysoTracker Yellow HCK-123 in organelles like lysosomes is a passive process driven by a pH gradient.^[9] The probe's weakly basic amine moiety is only partially protonated at neutral pH (e.g., in the cytoplasm).^{[1][6]} In this predominantly neutral state, the molecule is hydrophobic and can freely diffuse across the plasma membrane and other intracellular membranes.^[1]

Upon entering an acidic compartment (luminal pH \approx 4.5–5.5), the low pH environment causes the weak base to become fully protonated.[1][10] This protonation adds a positive charge to the molecule, rendering it membrane-impermeable and effectively trapping it within the organelle. [1] This continuous diffusion into and subsequent trapping within acidic organelles leads to a significant accumulation of the probe, resulting in a bright, localized fluorescent signal.[1][9]



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Caption: Mechanism of LysoTracker Yellow HCK-123 accumulation in acidic organelles.

Probe Characteristics and Data

Quantitative data regarding the spectral properties and recommended usage of LysoTracker Yellow HCK-123 are summarized below. While effective, its fluorescence signal has been reported to be weaker compared to other probes in the LysoTracker family, such as the red and green variants, potentially requiring higher concentrations in some cell types.[5]

Table 1: Physical and Spectral Properties

Property	Value	Source(s)
Excitation Maximum	~465 nm	[1][7][11][12][13]
Emission Maximum	~535 nm	[1][7][11][12][13]
Molecular Weight	364.40 g/mol	[4]
Stokes Shift	~70 nm	N/A
Recommended Storage	-5°C to -30°C, protect from light	[14]
Stock Solution Solvent	DMSO	[11][15]

Table 2: Recommended Experimental Parameters

Parameter	Recommended Range	Notes	Source(s)
Working Concentration	50 - 100 nM	Optimal selectivity reported at ~50 nM. May require up to 3.2 μ M in some cell lines.	[3][5][7][9][11]
Incubation Time	15 - 60 minutes	Can be extended up to 2 hours. Prolonged incubation (>2 hours) may affect lysosomal pH.	[3][9][11][15]
Incubation Temperature	37°C	Standard cell culture conditions.	[3][11][15]

Experimental Protocols

The following protocols provide a general framework for staining live adherent and suspension cells. Optimization may be required depending on the specific cell type and experimental conditions.

Reagent Preparation

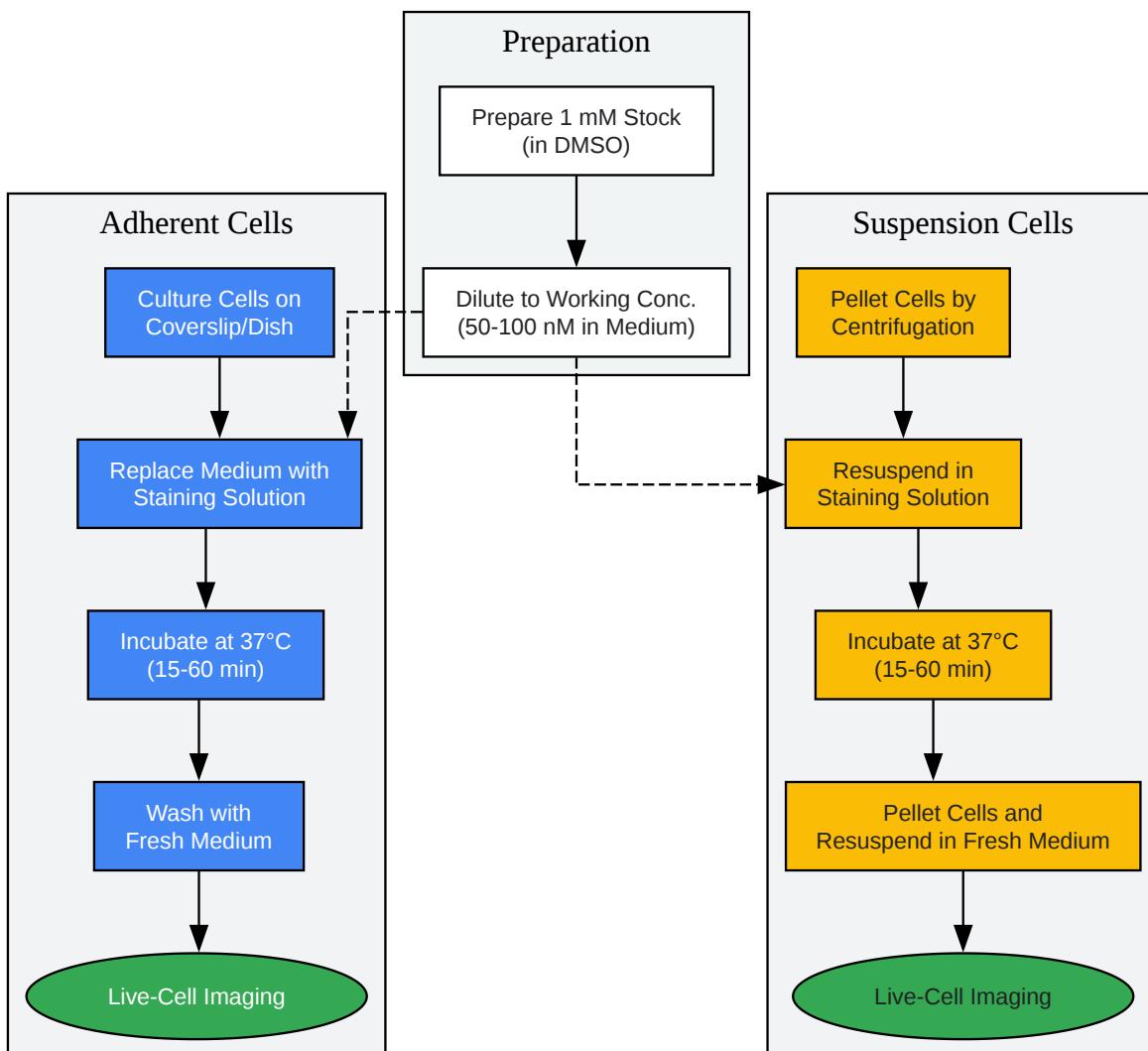
- Prepare 1 mM Stock Solution: Dissolve the LysoTracker Yellow HCK-123 powder in high-quality, anhydrous DMSO to a final concentration of 1 mM.[3][11]
- Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months, protected from light. [15]
- Prepare Staining Solution: On the day of the experiment, dilute the 1 mM stock solution in pre-warmed (37°C) cell culture medium or buffer (e.g., HBSS) to the desired final working concentration (typically 50-100 nM).[3][11]

Staining Protocol for Adherent Cells

- Cell Culture: Grow adherent cells on a suitable imaging vessel (e.g., glass-bottom dish, coverslips) to the desired confluence.
- Staining: Remove the culture medium and add the pre-warmed LysoTracker staining solution to the cells.[\[3\]](#)
- Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 15-60 minutes.[\[15\]](#)
- Wash (Optional but Recommended): Remove the staining solution and replace it with fresh, pre-warmed culture medium or buffer to reduce background fluorescence.[\[11\]](#)
- Imaging: Proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filters for yellow fluorescence (Excitation: ~465 nm, Emission: ~535 nm).

Staining Protocol for Suspension Cells

- Cell Preparation: Centrifuge the cell suspension to obtain a cell pellet. Aspirate the supernatant.[\[3\]](#)
- Staining: Gently resuspend the cell pellet in the pre-warmed LysoTracker staining solution.[\[3\]](#)
- Incubation: Incubate the cell suspension under appropriate growth conditions (e.g., 37°C, 5% CO₂) for 15-60 minutes.[\[3\]](#)
- Wash: Centrifuge the cells to form a pellet, remove the staining solution, and gently resuspend the cells in fresh, pre-warmed medium.[\[3\]](#)
- Imaging: Transfer the cells to a suitable imaging vessel and proceed with fluorescence microscopy.

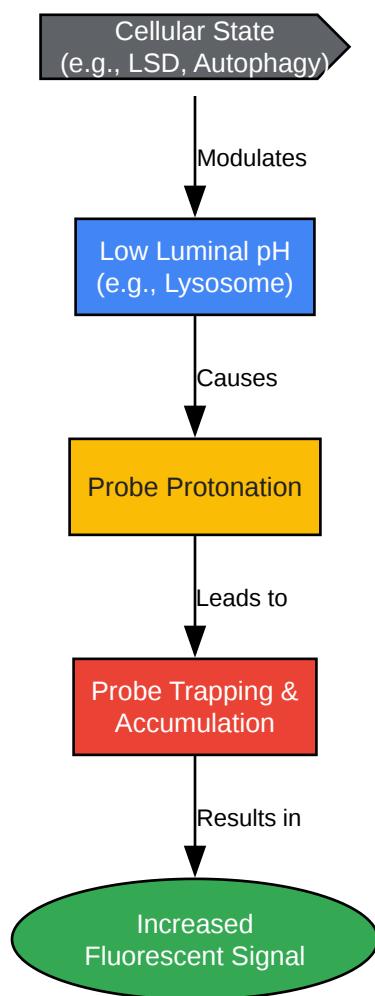
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Caption: General experimental workflow for staining live cells with LysoTracker Yellow HCK-123.

Factors Influencing Probe Accumulation

The accumulation of LysoTracker Yellow HCK-123 is fundamentally dependent on the maintenance of a low intra-organellar pH. Therefore, any biological process or external factor that alters the pH of lysosomes will directly impact the probe's fluorescence intensity.

- Autophagy: This cellular degradation process involves the fusion of autophagosomes with lysosomes to form acidic autolysosomes.[1] Changes in autophagic flux can be monitored by observing changes in the number and intensity of LysoTracker-stained puncta.
- Lysosomal Storage Diseases (LSDs): Many LSDs, such as Niemann-Pick disease, are characterized by dysfunctional lysosomes, which can lead to alterations in lysosomal pH and morphology.[5] This results in a significant increase in LysoTracker staining in affected cells compared to healthy controls.[5]
- Drug-Induced Lysosomotropism: Certain drugs, particularly weakly basic compounds, can also become trapped in lysosomes, a phenomenon known as lysosomotropism. This can alter lysosomal pH and function, which can be monitored using LysoTracker probes.



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Caption: Logical relationship of factors affecting LysoTracker Yellow HCK-123 signal.

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